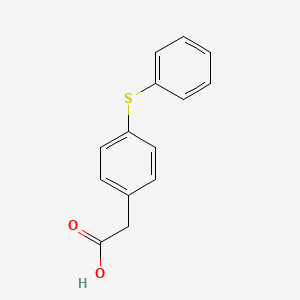

2-(4-(Phenylthio)phenyl)acetic acid

説明

2-(4-(Phenylthio)phenyl)acetic acid is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43068. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Substituted Furanones

A key application of 2-(4-(Phenylthio)phenyl)acetic acid and its homologs is in the synthesis of various types of substituted α-phenylthio-γ-butyrolactones. These compounds are obtained through a combination of reactions, including the reaction with epoxides, the conjugate addition reaction with carbanion species, and the α-alkylation reaction. The subsequent oxidation of these α-phenylthiolactones to sulfoxides, followed by pyrolysis, provides substituted 2(5H)-furanones. This process demonstrates a general method for producing a variety of substituted furanones, highlighting the versatility of phenylthio acetic acid derivatives in synthetic organic chemistry (Iwai et al., 1977).

Electrochemical Reduction Studies

Another significant application is found in the electrochemical reduction of 2-(o-nitrophenylthio)-acetic acid derivatives. Studies have shown that the reduction of these compounds in an ammoniacal buffer is particularly effective for the electrosynthesis of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. This research not only expands our understanding of the electrochemical behaviors of phenylhydroxylamines and azoxy compounds but also opens up new pathways for synthesizing valuable chemical entities (Sicker et al., 1995).

Antimicrobial and Anticancer Studies

Additionally, derivatives of this compound have been explored for their potential biological activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These studies suggest that certain phenylthio acetic acid derivatives could have moderate antimicrobial activities, which could be of interest for the development of new antimicrobial agents (Sharshira & Hamada, 2012). In the realm of cancer research, complexes containing diclofenac (a derivative of phenylacetic acid) and phenanthroline have shown promising anticancer and antibacterial activities, indicating the potential therapeutic applications of these compounds (Shah et al., 2019).

作用機序

Target of Action

It’s known that the compound forms a cocrystal with theophylline , which suggests potential interactions with targets of theophylline, such as phosphodiesterase and adenosine receptors .

Mode of Action

The formation of a cocrystal with theophylline suggests that it may interact with the same targets as theophylline . Theophylline acts by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP

Biochemical Pathways

Given its cocrystallization with theophylline , it may influence pathways regulated by cyclic AMP, such as those involved in bronchodilation and inflammation

Result of Action

The compound’s cocrystallization with theophylline suggests potential anti-inflammatory and bronchodilatory effects

生化学分析

Cellular Effects

It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(4-phenylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDQKVBSLWBCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285869 | |

| Record name | 2-(4-phenylsulfanylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-61-9 | |

| Record name | NSC43068 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-phenylsulfanylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

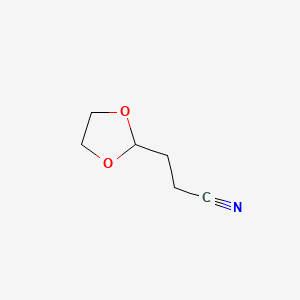

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)